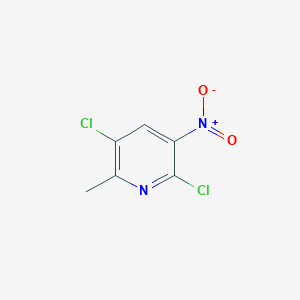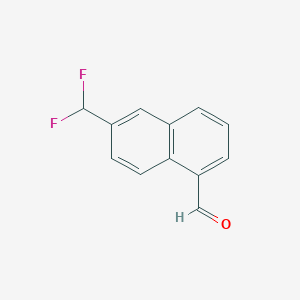
1-(p-Tolyl)cyclohexanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O It features a cyclohexane ring substituted with a p-tolyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of p-tolylcyclohexane with an appropriate acylating agent, such as cyclohexanecarbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the reduction of 1-(p-tolyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by oxidation of the resulting alcohol to the aldehyde using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(p-Tolyl)cyclohexanecarboxylic acid.
Reduction: 1-(p-Tolyl)cyclohexanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(p-Tolyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)cyclohexanecarbaldehyde depends on its specific application. In enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The aromatic ring and cyclohexane moiety contribute to the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(o-Tolyl)cyclohexanecarbaldehyde
- 1-(m-Tolyl)cyclohexanecarbaldehyde
- 1-(p-Tolyl)cyclohexanone
- 1-(p-Tolyl)cyclohexanol
Uniqueness
1-(p-Tolyl)cyclohexanecarbaldehyde is unique due to the presence of the p-tolyl group, which influences its reactivity and binding properties. The position of the methyl group on the aromatic ring (para position) affects the compound’s electronic and steric characteristics, distinguishing it from its ortho and meta isomers. Additionally, the aldehyde functional group provides versatility in chemical transformations and applications.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-12-5-7-13(8-6-12)14(11-15)9-3-2-4-10-14/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
RPVPPRPPKHOSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)

![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)


![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)

![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)
